![molecular formula C18H15ClN2O4 B2716712 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione CAS No. 303986-25-6](/img/structure/B2716712.png)
1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione” has a CAS Number of 303986-25-6 and a molecular weight of 358.78 . The IUPAC name for this compound is 1-(3-chlorobenzyl)-3-(2-phenoxyethyl)-2,4,5-imidazolidinetrione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15ClN2O4/c19-14-6-4-5-13 (11-14)12-21-17 (23)16 (22)20 (18 (21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 . This code provides a textual representation of the molecular structure, which includes information about the number and type of atoms, their connectivity, and any charge or stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 358.78 .Applications De Recherche Scientifique
Environmental Impact and Fate
- Occurrence and Behavior in Aquatic Environments: Chlorophenols, structurally related to the query compound, are widely used in various applications, leading to their presence in aquatic environments. They are known for their biodegradability but persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. Their presence is attributed to the consumption of products containing these compounds and their continuous introduction into the environment. Chlorophenols can form chlorinated by-products, which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).
Toxicity and Human Health
- Toxicity of Chlorinated Hydrocarbons: Various chlorinated compounds, including those structurally similar to the query compound, have been implicated in causing a range of health issues, such as chloracne, liver disease, and teratogenicity. The review of the toxicity of these compounds highlights the need for further evaluation of the diseases they cause, whether by the chemicals themselves or by contaminants (Kimbrough, 1972).
Mechanisms of Action and Biological Effects
- Phenolic Acids' Biological Activities: Chlorogenic Acid (CGA), while not the same, shares a phenolic structure with the query compound. CGA exhibits various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. It modulates lipid metabolism and glucose, offering insights into the potential health benefits and mechanisms of action of phenolic compounds (Naveed et al., 2018).
Applications in Environmental Remediation
- Enzymatic Degradation of Organic Pollutants: The review on the use of redox mediators with oxidoreductive enzymes for the treatment of organic pollutants highlights a potential application area for compounds with similar functionalities. Such systems can enhance the degradation efficiency of recalcitrant compounds, suggesting a possible environmental application for the remediation of pollutants, including those related to the query compound (Husain & Husain, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-14-6-4-5-13(11-14)12-21-17(23)16(22)20(18(21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAOZOUPFTKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

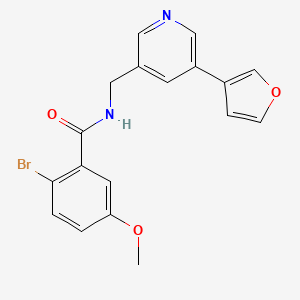
![5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2716630.png)
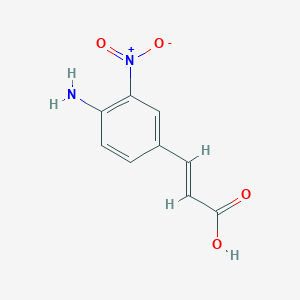
![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)
![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2716636.png)
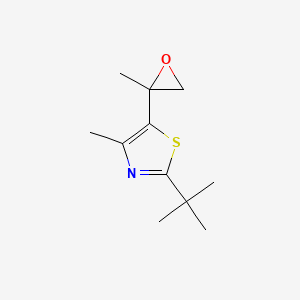
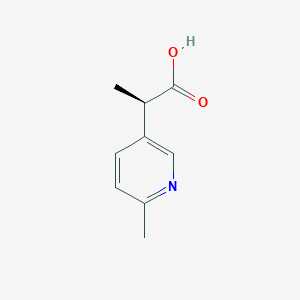
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2716640.png)
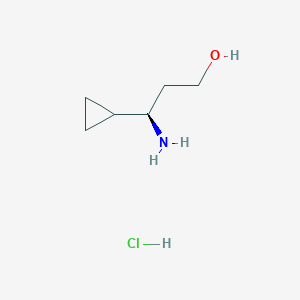
![diethyl 3-methyl-5-[[2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2716643.png)
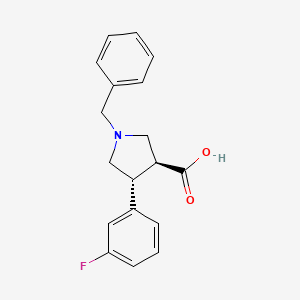
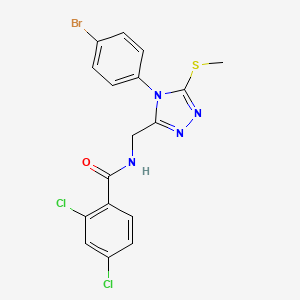
![2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2716648.png)
